Methyl 2-(3-aminophenyl)-2-methylpropanoate
Overview
Description
“Methyl 2-(3-aminophenyl)-2-methylpropanoate” is a chemical compound. Its structure and properties would be similar to those of other aminophenyl compounds. For instance, “methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate” and “Methyl 2-(3-aminophenyl)acetate hydrochloride” are related compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, a Schiff base ligand, was synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
Synthesis and Structural Analysis
- Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, with investigations into their crystal structures and biological activities. These compounds demonstrate low cytotoxicity and lack antibacterial and anti-inflammatory activity, making them potential candidates for incorporation in prodrugs (Yancheva et al., 2015).
Enzymatic and Biological Activity Studies
- Investigations into the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives, focusing on transesterifications catalyzed by lipase from Candida antarctica, reveal high conversion rates and the production of optically pure enantiomers (Escalante, 2008).
Chemical Synthesis Applications
- Research into the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds highlights their use in synthesizing various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds demonstrate potential in diverse chemical syntheses (Selič et al., 1997).
Colorimetric Sensor Development
- Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate has been explored as a colorimetric sensor for oxyanions, showcasing significant color change in response to specific anions. This research indicates its potential in developing sensitive, visual detection methods for anions (Suryanti et al., 2020).
Photopolymerization Research
- A study on nitroxide-mediated photopolymerization utilized a novel alkoxyamine compound, including methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, demonstrating its efficiency as a photoinitiator in polymerization processes (Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as imidazopyridines have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the aforementioned targets, thereby acting as anti-trypanosomal, antimalarial, and anti-tb agents .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to the synthesis of essential biomolecules in pathogens .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (165189), density (11±01 g/cm3), and boiling point (2816±150 °C at 760 mmHg) can provide some insights into its potential bioavailability .
Result of Action
Similar compounds have been found to exhibit significant biological activity against various pathogens .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOFJJRLNMARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.